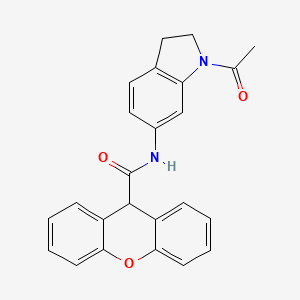

N-(1-acetylindolin-6-yl)-9H-xanthene-9-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-acetylindolin-6-yl)-9H-xanthene-9-carboxamide, also known as IXA, is a chemical compound that has been extensively studied for its potential therapeutic applications. IXA belongs to the family of xanthene derivatives and has been shown to exhibit a wide range of biological activities. In

Aplicaciones Científicas De Investigación

Synthesis and Characterization

N-(1-acetylindolin-6-yl)-9H-xanthene-9-carboxamide and its derivatives are often synthesized and characterized to explore their potential applications. For example, the synthesis of related compounds like N-(3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl)-2-chloro-substitutedquinoline-3-carboxamides has been reported, showcasing their moderate to excellent antibacterial and antifungal activities (Rajput & Sharma, 2021).

Another study details the crystal structure and Hirshfeld surface analysis of acetoacetanilide-based reaction products, indicating the potential of these compounds in developing structurally novel products (Naghiyev et al., 2020).

Biological Activity

Compounds structurally similar to N-(1-acetylindolin-6-yl)-9H-xanthene-9-carboxamide have been evaluated for their anti-proliferative activity. For instance, a study on N-(4-(2,4-dimorpholinopyrido[2,3-d]pyrimidin-6-yl)phenyl) pyrrolidine-1-carboxamide revealed its anti-proliferative effects on A375 cells (Zhou et al., 2021).

Another relevant research identified a novel agonist of the alpha7 neuronal nicotinic acetylcholine receptor, N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide, suggesting its potential in treating cognitive deficits in schizophrenia (Wishka et al., 2006).

Fluorescence and Sensing Applications

- Studies have developed carboxamide-based fluorescence sensors for detecting metal ions, such as the N-(thiazole-2-yl) picolinamide ligand, indicating potential applications in medical and environmental sensing (Kiani et al., 2020).

Catalytic and Chemical Reactions

Related compounds, like N-acetylamino acids, have been studied under microwave heating for their racemization, showing the potential of these compounds in chemical synthesis processes (Dressen et al., 2009).

The synthesis of novel carboxamide derivatives of 2-quinolones and their antimicrobial and antitubercular activities were also investigated, showcasing the diversity in the applications of these compounds (Kumar et al., 2014).

Propiedades

IUPAC Name |

N-(1-acetyl-2,3-dihydroindol-6-yl)-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O3/c1-15(27)26-13-12-16-10-11-17(14-20(16)26)25-24(28)23-18-6-2-4-8-21(18)29-22-9-5-3-7-19(22)23/h2-11,14,23H,12-13H2,1H3,(H,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGMIDHFXAYSBDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-acetylindolin-6-yl)-9H-xanthene-9-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-(8-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2367035.png)

![2,4-dimethyl-N-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzenesulfonamide](/img/structure/B2367041.png)

![(2E)-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinyl]-2-(dimethylaminomethylidene)-4,4,4-trifluoro-3-hydroxybutanenitrile](/img/structure/B2367043.png)

![5-oxo-N-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2367045.png)

![N-(furan-2-ylmethyl)-2-[[3-[2-(1H-indol-3-yl)ethyl]-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2367049.png)

![9-(3-methoxyphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2367055.png)